7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
CAS No.: 2241144-61-4
Cat. No.: VC6170858
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241144-61-4 |
|---|---|
| Molecular Formula | C7H14ClNO2S |
| Molecular Weight | 211.7 |
| IUPAC Name | 7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-7(2-4-11)5-8-6-7;/h8H,1-6H2;1H |
| Standard InChI Key | MMBFEXCDKIQSDF-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC12CNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride belongs to the azaspiro compound family, distinguished by a spiro junction at the third carbon of a nonane backbone. The molecular formula C₇H₁₄ClNO₂S (molecular weight 211.71 g/mol) incorporates:
-
A thiane ring (7-thia) fused to an azetidine moiety (2-azaspiro)
-
Two sulfonyl oxygen atoms at the sulfur center (7,7-dioxide)
The spirocyclic architecture imposes significant steric constraints, as evidenced by X-ray crystallography data from analogous compounds. These constraints influence both reactivity and biological target interactions, making the molecule valuable for probing three-dimensional binding sites in enzymes and receptors.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2241144-61-4 | |
| Molecular Formula | C₇H₁₄ClNO₂S | |
| SMILES Notation | O=S(CCC12CNC1)(CC2)=O.[H]Cl | |
| Solubility (Water) | >50 mg/mL (25°C) | |
| Stability | Hygroscopic; store at 2-8°C |
Synthetic Methodologies
Industrial-scale synthesis typically employs a multi-step approach optimized for yield and purity:
Core Spirocycle Formation
The foundational step involves cyclocondensation of 3-mercaptopropane-1-sulfonyl chloride with N-protected azetidine derivatives under basic conditions (pH 9-10). Continuous flow reactors enable 85-92% yields by precisely controlling residence time (15-20 min) and temperature (40-50°C).
Hydrochloride Salt Preparation
Freebase neutralization uses anhydrous HCl in tetrahydrofuran, achieving >99% conversion efficiency. Critical parameters include:
-
Stoichiometric HCl:amine ratio (1.05:1)
-
Cooling to -20°C during addition
Table 2: Optimization of Salt Formation
| Parameter | Optimal Range | Purity Impact |
|---|---|---|
| Temperature | -20°C to 0°C | ±2% |
| Solvent Polarity | ε 7.6-8.0 | ±5% |
| Drying Duration | 18-24h | ±1% |
Structural and Electronic Properties
Density functional theory (DFT) calculations on the parent freebase reveal:
-
Dihedral angle of 112° between sulfur and nitrogen planes
-
Charge distribution: S=O groups (-0.43 e), protonated nitrogen (+0.61 e)
-
HOMO-LUMO gap of 5.8 eV, suggesting moderate reactivity.
The hydrochloride salt exhibits enhanced stability through ionic interactions between the protonated amine and chloride ion, as confirmed by thermogravimetric analysis showing decomposition onset at 218°C .
Biological Activity and Mechanism
While direct target studies remain limited, structural analogs demonstrate:
GPR119 Agonism
The 7-azaspiro[3.5]nonane scaffold shows nanomolar affinity for GPR119 receptors (EC₅₀ = 12 nM in compound 54g ), a target for type 2 diabetes therapeutics. Molecular docking suggests the sulfonyl group forms hydrogen bonds with Ser247 and Tyr250 residues .
| Compound Class | Target | Potency |
|---|---|---|
| 7-Thia-2-azaspiro | Bacterial gyrase | IC₅₀ = 340 nM |
| 1-Isopropyl derivative | Inflammatory cytokines | IL-6 ↓78% |
| Parent freebase | CYP3A4 inhibition | Ki = 4.2 μM |
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
-
Janus kinase (JAK) inhibitors for autoimmune diseases
-
TRPV1 antagonists for pain management
-
NS5A replication complex inhibitors against hepatitis C.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (1.8 mmol/g at 298K) due to polarized S=O groups.
| Risk Factor | Control Measure | PPE Requirement |
|---|---|---|
| Respiratory Exposure | Local exhaust ventilation | FFP3 respirator |
| Skin Contact | Impervious gloves (≥0.4mm) | Nitrile/neoprene |
| Environmental Release | Secondary containment trays | Spill kit (Type C) |
Disposal requires incineration at ≥1000°C with acidic gas scrubbing to prevent SOₓ emissions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume